5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, a dimethylamino group at the 2-position, and a furan-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide typically involves the following steps:
Dimethylamination: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Furan-2-carboxamide Formation: The furan-2-carboxamide moiety can be synthesized through amide bond formation reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents such as dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrimidine derivatives, including their effects on cellular signaling pathways.
Materials Science: It is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but lacks the furan-2-carboxamide moiety.
5-Bromo-2-methoxypyridine: Contains a methoxy group instead of a dimethylamino group.
5-Bromo-2-pyridinecarboxaldehyde: Features a carboxaldehyde group instead of a carboxamide group.
Uniqueness
5-Bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide is unique due to the combination of the bromopyrimidine core with the furan-2-carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c1-16(2)11-13-5-7(6-14-11)15-10(17)8-3-4-9(12)18-8/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFHBFBQFPVNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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